molecular formula C13H10ClN3O B3036412 2-(4-Chloroanilino)-4-methoxynicotinonitrile CAS No. 341966-78-7

2-(4-Chloroanilino)-4-methoxynicotinonitrile

Cat. No.: B3036412
CAS No.: 341966-78-7
M. Wt: 259.69 g/mol
InChI Key: YRESXVFMQOHUSE-UHFFFAOYSA-N
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Description

The compound “2-(4-Chloroanilino)-4-methoxynicotinonitrile” appears to contain a nicotinonitrile group, a methoxy group, and a 4-chloroanilino group. These functional groups could potentially give the compound interesting chemical properties .

Scientific Research Applications

Synthesis and Characterization

  • Blue Fluorescence and Thermal Stability : A derivative of 2-(4-Chloroanilino)-4-methoxynicotinonitrile, specifically 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, has been synthesized and characterized. This compound exhibits blue fluorescence and high thermal stability up to 300°C, making it potentially useful in materials science and fluorescence applications (Suwunwong, Chantrapromma, & Fun, 2013).

Optical and Non-Linear Optical Properties

  • Spectroscopic and Optical Analysis : Spectroscopic techniques like UV-Visible and FTIR spectroscopy have been used to study 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, revealing insights into its vibrational wavenumbers and non-linear optical properties. Such studies suggest potential applications in designing non-linear optical materials (Eşme, 2021).

Antimicrobial Activity

  • Antimicrobial Properties : Certain derivatives of this compound, like 2- Methoxy – 6 - {4' - [(4'''- Chlorophenyl) (phenyl) methyl amino] phenyl} - 4 - aryl nicotinonitrile, have been synthesized and demonstrated antimicrobial activity against various bacteria and fungi, highlighting their potential in pharmaceutical and medical research (Guna, Bhadani, Purohit, & Purohit, 2015).

Liquid Crystal Properties

  • Luminescent Liquid Crystalline Material : A derivative, 4,6-bis (4-butoxyphenyl)-2-methoxynicotinonitrile, has been synthesized and characterized as a new luminescent liquid crystalline material. Its potential application in displays or optical devices is suggested due to its blue light emission properties (Ahipa, Kumar, & Adhikari, 2013).

Corrosion Inhibition

  • Corrosion Inhibition in Steel : Pyridine derivatives of this compound have been shown to have inhibitory effects on steel corrosion in acidic environments. Such derivatives could be explored for their applications in industrial corrosion protection (Ansari, Quraishi, & Singh, 2015).

Biodegradation Studies

  • Metabolic Pathway Analysis : The metabolism of related compounds like 2-chloro-4-nitroaniline in bacteria has been studied, shedding light on potential biodegradation pathways. Understanding the metabolism of such chemicals is crucial for environmental safety and bioremediation efforts (Khan, Pal, Vikram, & Cameotra, 2013).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Without specific information on “2-(4-Chloroanilino)-4-methoxynicotinonitrile”, it’s not possible to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Without specific information on “2-(4-Chloroanilino)-4-methoxynicotinonitrile”, it’s not possible to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. Without specific information on “2-(4-Chloroanilino)-4-methoxynicotinonitrile”, it’s not possible to provide a detailed analysis of future directions .

Properties

IUPAC Name

2-(4-chloroanilino)-4-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-18-12-6-7-16-13(11(12)8-15)17-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRESXVFMQOHUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)NC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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